

Kazusamycin B: A Technical Guide to its Molecular Properties and Biological Activity

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Compound of Interest

Compound Name: *Kazusamycin B*

Cat. No.: *B10783465*

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Introduction

Kazusamycin B is a potent antitumor and antifungal antibiotic originally isolated from *Streptomyces* sp.. As a member of the leptomycin family of natural products, it functions as a nuclear export inhibitor, a mechanism with significant therapeutic potential in oncology. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental protocols for the study of **Kazusamycin B**.

Molecular Profile

Kazusamycin B is a polyketide-derived macrolide with a complex structure. Its fundamental molecular properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₆ O ₇	
Molecular Weight	542.7 g/mol	
CAS Number	107140-30-7	
Appearance	Colorless Film	
Solubility	Soluble in ethanol and methanol. Unstable in DMSO.	
Storage	-20°C	

Biological Activity and Mechanism of Action

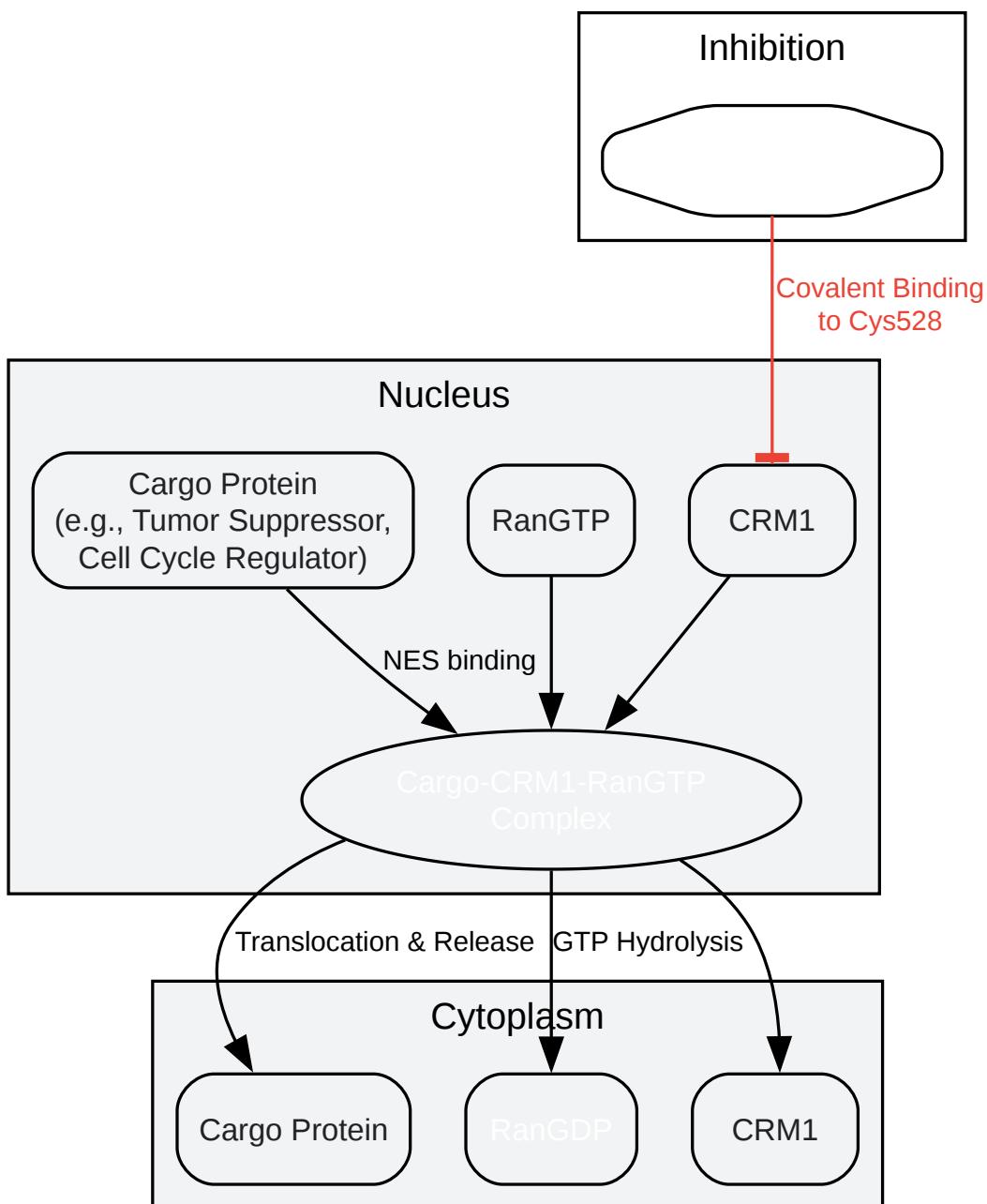
Kazusamycin B exhibits potent cytotoxic activity against a range of cancer cell lines and also possesses antifungal properties. Its primary mechanism of action is the inhibition of CRM1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1), a key protein in the nuclear export of various proteins and RNA molecules.

Inhibition of CRM1-Mediated Nuclear Export

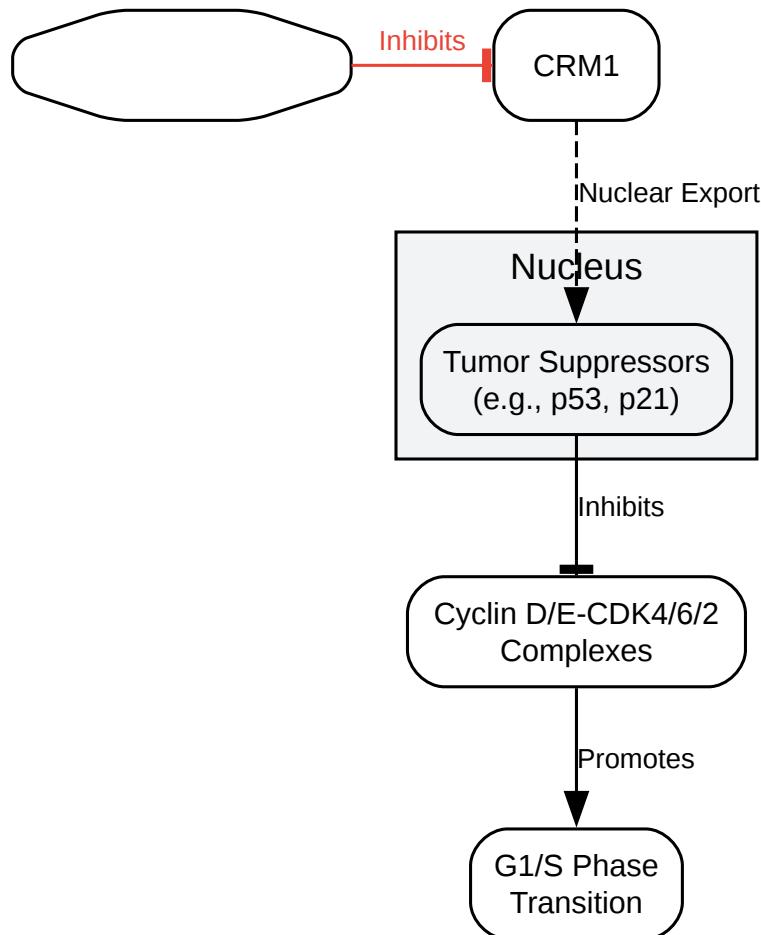
The CRM1 protein is responsible for chaperoning numerous cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. This process is initiated by the formation of a ternary complex between CRM1, the cargo protein bearing a nuclear export signal (NES), and the GTP-bound form of the Ran protein (RanGTP). This complex then translocates through the nuclear pore complex. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the disassembly of the complex and the release of the cargo protein.

Kazusamycin B, similar to its analogue Leptomycin B, covalently binds to a critical cysteine residue (Cys528) within the NES-binding groove of CRM1. This irreversible binding event physically obstructs the association of CRM1 with its cargo proteins, effectively halting their export from the nucleus. The resulting nuclear accumulation of key regulatory proteins disrupts cellular processes and can trigger cell cycle arrest and apoptosis.

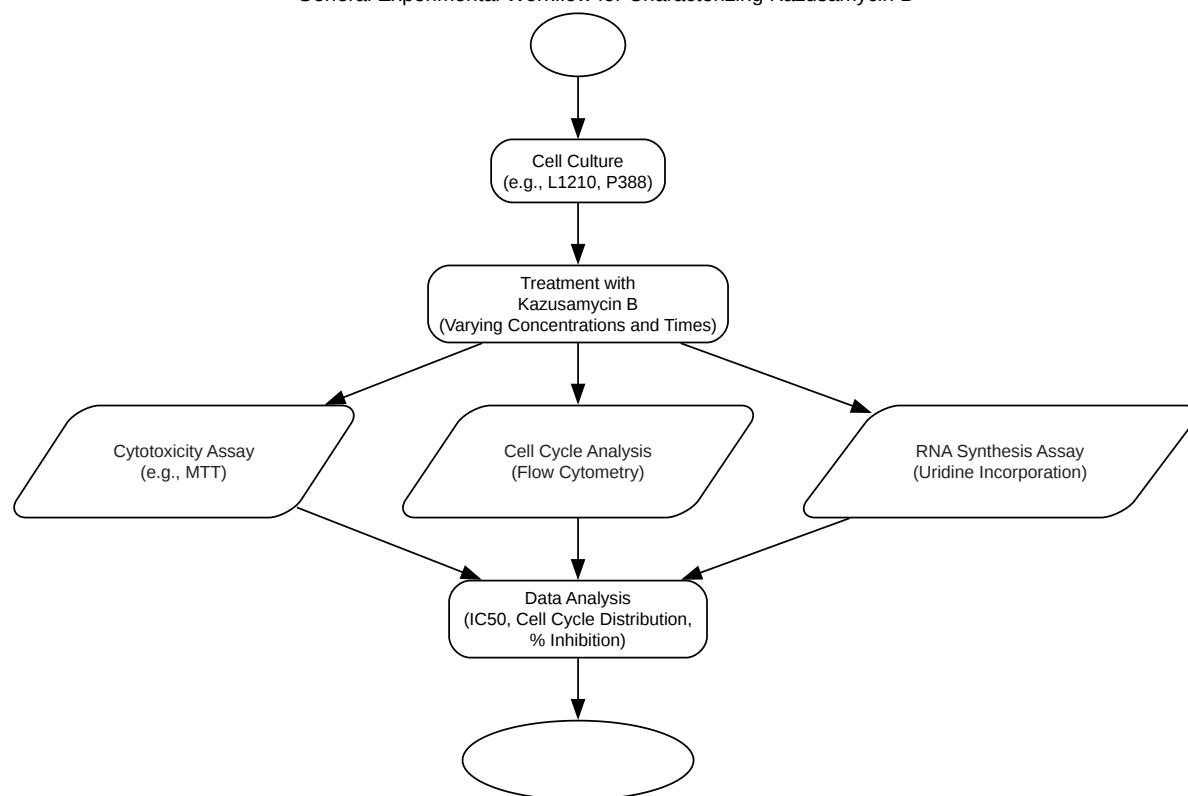
CRM1-Mediated Nuclear Export and Inhibition by Kazusamycin B



Proposed Mechanism of Kazusamycin B-Induced G1 Cell Cycle Arrest



General Experimental Workflow for Characterizing Kazusamycin B

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